![molecular formula C21H22N2O5S3 B4817729 1-[3-(2-naphthylsulfonyl)propanoyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4817729.png)
1-[3-(2-naphthylsulfonyl)propanoyl]-4-(2-thienylsulfonyl)piperazine
Overview
Description
1-[3-(2-naphthylsulfonyl)propanoyl]-4-(2-thienylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as NTSB-THP and is used in scientific research for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of NTSB-THP is not fully understood. However, it is believed to modulate the activity of ion channels and receptors in the central nervous system. It has been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. It has also been shown to activate the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
NTSB-THP has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, NTSB-THP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of NTSB-THP is its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of NTSB-THP is its low solubility, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of NTSB-THP is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for the study of NTSB-THP. One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to study its effects on ion channels and receptors in the central nervous system to gain a better understanding of its mechanism of action. Additionally, future studies could focus on improving the solubility and bioavailability of NTSB-THP to make it a more effective therapeutic agent.
Conclusion:
In conclusion, NTSB-THP is a piperazine derivative that has been extensively studied for its potential therapeutic applications. It has anti-inflammatory, anti-cancer, and neuroprotective properties, and has been investigated for its use in the treatment of various diseases. The mechanism of action of NTSB-THP is not fully understood, but it is believed to modulate the activity of ion channels and receptors in the central nervous system. While NTSB-THP has several advantages as a potential therapeutic agent, it also has limitations such as low solubility. Future studies could focus on improving its solubility and bioavailability, as well as investigating its effects on ion channels and receptors in the central nervous system.
Scientific Research Applications
NTSB-THP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Furthermore, NTSB-THP has been investigated for its role in modulating the activity of ion channels and receptors in the central nervous system.
properties
IUPAC Name |
3-naphthalen-2-ylsulfonyl-1-(4-thiophen-2-ylsulfonylpiperazin-1-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S3/c24-20(22-10-12-23(13-11-22)31(27,28)21-6-3-14-29-21)9-15-30(25,26)19-8-7-17-4-1-2-5-18(17)16-19/h1-8,14,16H,9-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOVMUUVFBBDRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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